molecular formula C9H12O2 B13811192 Methyl cyclohepta-2,5-diene-1-carboxylate CAS No. 62087-46-1

Methyl cyclohepta-2,5-diene-1-carboxylate

Cat. No.: B13811192
CAS No.: 62087-46-1
M. Wt: 152.19 g/mol
InChI Key: ODQNESGJHJMJOD-UHFFFAOYSA-N
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Description

Methyl cyclohepta-2,5-diene-1-carboxylate is an organic compound with the molecular formula C9H10O2 It is a derivative of cycloheptadiene, featuring a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyclohepta-2,5-diene-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common method involves the reaction of cycloheptadiene with methyl acrylate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl cyclohepta-2,5-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl cyclohepta-2,5-diene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl cyclohepta-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The compound’s unique structure allows it to act as a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclohexa-2,5-diene-1-carboxylate
  • Methyl bicyclo[2.2.1]hepta-2,5-diene carboxylate

Uniqueness

Methyl cyclohepta-2,5-diene-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical reactivity and properties compared to six-membered ring analogs

Properties

CAS No.

62087-46-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl cyclohepta-2,5-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4-5,7-8H,3,6H2,1H3

InChI Key

ODQNESGJHJMJOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CCC=C1

Origin of Product

United States

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